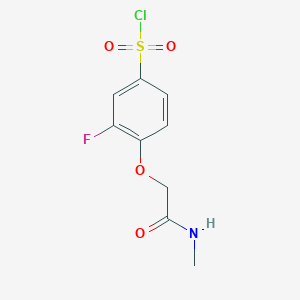

3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride” is a chemical compound with the CAS Number: 1557249-94-1 . It has a molecular weight of 281.69 and its IUPAC name is 3-fluoro-4-(2-(methylamino)-2-oxoethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClFNO4S/c1-12-9(13)5-16-8-3-2-6(4-7(8)11)17(10,14)15/h2-4H,5H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, chlorine, nitrogen, oxygen, and sulfur atoms.Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the resources I have .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

Fluorinated compounds, such as those derived from 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride, have been studied extensively for their unique properties and applications in medicinal chemistry and materials science. For example, the work by (Patrick et al., 1986) discusses a fluorodecarboxylation process to replace a carboxyl function with fluorine, which can be accomplished using alkanoic acids and xenon difluoride. This process is particularly effective for primary, tertiary, and benzylic acids, providing a pathway to synthesize fluorinated analogs of existing compounds.

Reaction Mechanisms and Catalysis

The study of reaction mechanisms involving fluorinated compounds is another area of interest. Research by (Lopin et al., 2003) explores the generation and addition of phosphonyl and related radicals onto alkenes. This work contributes to the understanding of how fluorinated substituents can affect reaction pathways and outcomes, potentially leading to the development of novel synthetic methods and catalysts.

Materials Science and Polymer Chemistry

In materials science, the incorporation of fluorinated moieties into polymers and other materials can significantly alter their physical properties. For instance, (Ito et al., 2002) investigated the synthesis and characterization of fluoropolymers with pendant hydroxyl groups, demonstrating how fluorination can affect solubility, thermal stability, and refractive indices. Such materials have potential applications in coatings, films, and advanced composites.

Environmental and Biological Studies

Fluorinated compounds are also relevant in environmental and biological contexts. The transformation of phenol to benzoate via para-carboxylation, using fluorinated analogues to elucidate the mechanism, was studied by (Genthner et al., 1989). This research provides insights into biodegradation pathways of aromatic compounds, which is crucial for understanding pollutant behavior and developing bioremediation strategies.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it’s corrosive . The signal word is “Danger” and it has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

3-fluoro-4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO4S/c1-12-9(13)5-16-8-3-2-6(4-7(8)11)17(10,14)15/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKUUVMTMGKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2839042.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)

![2-(2-methylphenoxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2839048.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)

![2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2839058.png)

![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)